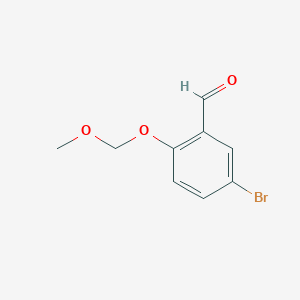

5-Bromo-2-(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRCVMVYLKEPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxymethoxy Benzaldehyde and Its Protected Precursors

The synthesis of 5-Bromo-2-(methoxymethoxy)benzaldehyde, a key intermediate in various organic syntheses, involves strategic functional group manipulations, including regioselective halogenation, protection of hydroxyl groups, and controlled oxidation or formylation. The methodologies employed are tailored to achieve high yields and purity by navigating the challenges posed by the reactivity of the aromatic ring and its substituents.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methoxymethoxy Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional handle that can undergo both oxidation and reduction to yield carboxylic acid derivatives and alcohols, respectively.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of 5-Bromo-2-(methoxymethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-2-(methoxymethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis, often achieved using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4) in a basic solution, Jones reagent (CrO3 in sulfuric acid and acetone), and milder oxidants like silver oxide (Ag2O).

The general mechanism for oxidation with permanganate involves the initial formation of a hydrated aldehyde, which is then attacked by the permanganate ion. Subsequent steps lead to the formation of a manganese (V) species and the carboxylic acid. The reaction is typically carried out under controlled temperature to avoid side reactions.

While specific studies on the oxidation of this compound are not extensively detailed in publicly available literature, the oxidation of structurally similar compounds, such as 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, has been documented in patents, highlighting the feasibility of such transformations.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, [5-bromo-2-(methoxymethoxy)phenyl]methanol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over other functional groups like esters. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

The mechanism of sodium borohydride reduction involves the nucleophilic addition of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com This initial step forms an alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield the primary alcohol. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

| Reducing Agent | Product | Typical Solvent | General Reaction Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | [5-bromo-2-(methoxymethoxy)phenyl]methanol | Methanol (B129727), Ethanol | Room temperature |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

The bromine atom on the aromatic ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov This reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

Common nucleophiles used in SNAr reactions include alkoxides (like sodium methoxide), amines, and thiolates. The reaction typically requires elevated temperatures and a polar aprotic solvent to proceed efficiently. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 5-methoxy-2-(methoxymethoxy)benzaldehyde.

Electrophilic Aromatic Substitution: Influence of Substituents

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. The methoxymethoxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. Conversely, the aldehyde and bromine groups are deactivating and meta-directing (for the aldehyde) or ortho, para-directing (for the bromine, though deactivating).

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules. wikipedia.orgresearchgate.netnih.govlibretexts.orglibretexts.orgnih.govnih.govnih.govsigmaaldrich.comyoutube.comrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, the reaction of this compound with phenylboronic acid would yield 2-(methoxymethoxy)-[1,1'-biphenyl]-5-carbaldehyde. researchgate.netnih.govsigmaaldrich.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene, in the presence of a palladium catalyst and a base. This would result in the formation of a stilbene (B7821643) derivative. nih.govlibretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, like phenylacetylene, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.govyoutube.com

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base (e.g., Na2CO3) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / PPh3 / Base (e.g., Et3N) | Stilbene derivative |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh3)2Cl2 / CuI / Base (e.g., Et3N) | Arylalkyne |

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are workhorses in modern organic synthesis, and they are instrumental in functionalizing aryl halides like this compound. researchgate.net The general catalytic cycle for these reactions typically involves an oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the active catalyst. youtube.com

While specific examples of palladium-catalyzed cross-coupling reactions with this compound are not extensively documented in dedicated studies, the reactivity of similar substituted bromobenzaldehydes allows for the prediction of its behavior in common coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. nih.gov For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov It is anticipated that this compound would react with various alkenes, such as acrylates or styrenes, under standard Heck conditions to yield substituted stilbenes or cinnamate (B1238496) derivatives. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. jk-sci.com The coupling of this compound with a terminal alkyne would be expected to proceed in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, leading to the formation of an alkynylbenzaldehyde derivative. jk-sci.comresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organic halide. organic-chemistry.org The reaction of this compound with an organostannane would provide access to a wide range of substituted benzaldehydes. organic-chemistry.orgresearchgate.net

A representative data table for a hypothetical Suzuki-Miyaura coupling of this compound is presented below, based on typical conditions for similar substrates.

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | Predicted High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | Predicted High |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 80 | Predicted Med-High |

Predicted yields are based on general knowledge of Suzuki-Miyaura reactions and are for illustrative purposes.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.orgrhhz.net They exhibit unique reactivity profiles and can often catalyze transformations that are challenging for palladium. nsf.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.org A nickel-catalyzed Kumada coupling of this compound with an aryl or alkyl Grignard reagent would be a powerful method for generating biaryl or alkyl-aryl compounds. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance. The nickel-catalyzed Negishi coupling of this compound would provide an efficient route to various substituted benzaldehydes.

Below is a hypothetical data table for a nickel-catalyzed Kumada coupling of this compound.

| Entry | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylmagnesium bromide | NiCl₂(dppp) (5) | - | THF | 60 | Predicted High |

| 2 | Methylmagnesium chloride | Ni(acac)₂ (5) | - | THF | 25 | Predicted Med-High |

| 3 | Isopropylmagnesium chloride | NiCl₂(PCy₃)₂ (3) | - | Dioxane | 50 | Predicted Medium |

Predicted yields are based on general knowledge of Kumada reactions and are for illustrative purposes.

Investigations into Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these coupling reactions.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in the cross-coupling reactions of this compound is challenging due to their transient nature. However, studies on analogous systems provide valuable insights. The catalytic cycle is generally believed to proceed through several key intermediates: researchgate.netmit.edu

Oxidative Addition Complex: The first step involves the oxidative addition of the C-Br bond of this compound to the low-valent metal center (Pd(0) or Ni(0)). This forms a square planar M(II) intermediate, for example, [ArPd(Br)L₂], where Ar is the substituted benzaldehyde (B42025) moiety and L is a ligand. mit.edu

Transmetalation Intermediate: In this step, the organic group from the coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the metal center, displacing the halide. This forms a new M(II) intermediate, [ArPd(R)L₂], where R is the transferred organic group.

Reductive Elimination Product: The final step is the reductive elimination from the [ArPd(R)L₂] intermediate, which forms the C-C bond of the product and regenerates the M(0) catalyst.

Mechanistic studies often employ techniques like in-situ NMR spectroscopy and mass spectrometry to detect and characterize these short-lived intermediates. researchgate.net The presence of the ortho-methoxymethoxy group and the aldehyde function can influence the stability and reactivity of these intermediates through steric and electronic effects. mit.edu

Computational Modeling of Reaction Pathways

DFT calculations can be used to model the following aspects of the reaction:

Transition State Geometries and Energies: By calculating the energy barriers for each elementary step (oxidative addition, transmetalation, reductive elimination), the rate-determining step of the reaction can be identified. researchgate.net For instance, the oxidative addition of an aryl bromide to a Pd(0) complex is a critical step, and its energy barrier can be significantly affected by the electronic nature of the substituents on the aromatic ring. nih.gov The electron-donating methoxymethoxy group and the electron-withdrawing aldehyde group in this compound would have opposing effects on the electron density at the carbon atom undergoing oxidative addition, making computational analysis particularly insightful.

Ligand Effects: Computational models can predict how different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands influence the stability of intermediates and the energy of transition states, thereby guiding the selection of the optimal ligand for a specific transformation.

Solvent Effects: The polarity of the solvent can also be incorporated into computational models to understand its influence on the reaction mechanism and energetics.

A hypothetical energy profile for a palladium-catalyzed Suzuki-Miyaura coupling reaction, as could be determined by DFT calculations, is shown below.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0) + Ar-Br + R-B(OH)₂ | 0.0 |

| Oxidative Addition TS | [L₂Pd(Ar)(Br)]‡ | +15 to +25 |

| Oxidative Addition Product | L₂Pd(Ar)(Br) | -5 to -10 |

| Transmetalation TS | [L₂Pd(Ar)(R)]‡ | +10 to +20 |

| Reductive Elimination TS | [Product-Pd(0)L₂]‡ | +5 to +15 |

| Products | Ar-R + Pd(0) | -20 to -40 |

This is a generalized and hypothetical energy profile. Actual values would be determined through specific DFT calculations for the reaction of this compound.

Synthesis and Reactivity of Structural Analogues and Derivatives of 5 Bromo 2 Methoxymethoxy Benzaldehyde

Modifications of the Aryl Ring Substituents

The structural framework of 5-Bromo-2-(methoxymethoxy)benzaldehyde allows for considerable variation, both in the positioning of the bromo and methoxymethoxy groups and in the choice of the hydroxyl-protecting group. These modifications yield a range of analogues with distinct chemical properties.

Synthesis of Isomeric Bromo-(methoxymethoxy)benzaldehydes

The synthesis of isomers of this compound typically involves a two-stage process: the regioselective bromination and formylation of a protected phenol (B47542), followed by the introduction of the methoxymethyl (MOM) ether. The specific starting materials and bromination strategies are key to obtaining the desired isomeric substitution pattern.

For instance, the synthesis of 4-Bromo-2-(methoxymethoxy)benzaldehyde can be achieved starting from 1,4-dibromo-2-fluorobenzene. A metal-halogen exchange followed by formylation with dimethylformamide (DMF) yields 4-bromo-2-fluorobenzaldehyde. Subsequent nucleophilic aromatic substitution with methanol (B129727) in the presence of a base like potassium carbonate replaces the fluorine with a methoxy (B1213986) group. google.comgoogle.com To obtain the target MOM-protected analogue, one would start with the corresponding 4-bromo-2-hydroxybenzaldehyde, which is then protected using a reagent like bromomethyl methyl ether or methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. chemicalbook.com

The synthesis of 3-Bromo-4-(methoxymethoxy)benzaldehyde begins with 4-hydroxybenzaldehyde. Bromination using reagents such as bromine in the presence of hydrogen peroxide can selectively install a bromine atom at the 3-position. google.com The resulting 3-bromo-4-hydroxybenzaldehyde (B1265673) is then protected with a MOM group. This protection is typically accomplished using MOMCl and a base like N,N-diisopropylethylamine in a suitable solvent such as dichloromethane. chemicalbook.comsigmaaldrich.com

Other isomers, such as those derived from o-methoxyphenol (guaiacol), can also be synthesized. Protection of the phenolic hydroxyl as an acetate, followed by bromination and deacetylation, yields 5-bromo-2-methoxyphenol. google.com Subsequent formylation would provide the aldehyde, which could then be demethylated and protected with a MOM group to yield the final isomeric product.

A summary of synthetic approaches to key isomeric precursors is presented below.

| Target Precursor | Starting Material | Key Steps | Reference |

| 4-Bromo-2-methoxybenzaldehyde | 1,4-Dibromo-2-fluorobenzene | 1. Metal-halogen exchange & formylation2. Nucleophilic substitution with methanol | google.comgoogle.com |

| 3-Bromo-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Bromination with Br₂/H₂O₂ | google.com |

| 5-Bromo-2-methoxyphenol | o-Methoxyphenol | 1. Acetylation2. Bromination3. Deacetylation | google.com |

Derivatives with Varied Protecting Groups

The methoxymethyl (MOM) group is a common choice for protecting hydroxyls, but a wide array of other protecting groups can be employed, each with its own characteristics regarding stability and cleavage conditions. organic-chemistry.org The choice of protecting group is critical in multi-step syntheses to ensure chemoselectivity. wikipedia.org

Common alternatives for protecting the hydroxyl group of bromo-hydroxybenzaldehydes include:

Benzyl (B1604629) (Bn) ethers: Introduced using benzyl bromide with a base. They are stable to a wide range of conditions but can be removed by hydrogenolysis.

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with the corresponding silyl chloride. They offer tunable stability and are typically removed using fluoride (B91410) ion sources (like TBAF) or acid. libretexts.org

Acetal-based groups (e.g., Tetrahydropyranyl, THP): These are formed under acidic conditions with dihydropyran and are cleaved with aqueous acid. oup.com

Allyl ethers: These can be introduced with an allyl halide and removed under specific palladium-catalyzed conditions.

The regioselective protection of catechols like 3,4-dihydroxybenzaldehyde (B13553) has been studied, with various benzyl and other groups being successfully applied to the 4-hydroxyl position, taking advantage of the differential acidity of the two phenolic protons. nih.gov This demonstrates the feasibility of creating a diverse library of protected bromo-hydroxybenzaldehyde derivatives.

Comparative Reactivity Studies of Analogues

The reactivity of bromo-(methoxymethoxy)benzaldehyde analogues is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring.

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The reactivity of the aldehyde functional group is largely dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects (inductive and resonance) of the ring substituents. ncert.nic.in

Electronic Effects: The bromine atom is an electron-withdrawing group (-I effect) and a deactivating group for electrophilic aromatic substitution, but it is ortho, para-directing due to its +R (resonance) effect. quora.com The methoxymethoxy group, via its ether oxygen, is an electron-donating group (+R effect). quora.com In nucleophilic addition reactions at the aldehyde, electron-withdrawing groups increase reactivity by making the carbonyl carbon more electrophilic, while electron-donating groups decrease it. reddit.combyjus.com

In This compound , the electron-donating group is ortho to the aldehyde, and the electron-withdrawing group is meta. The strong +R effect of the ortho-alkoxy group reduces the electrophilicity of the carbonyl carbon.

In an isomer like 4-Bromo-3-(methoxymethoxy)benzaldehyde , the electron-withdrawing bromine is para to the aldehyde, exerting a significant electron-withdrawing effect, while the donating group is meta. This would likely result in a more reactive aldehyde compared to the 5-bromo-2-alkoxy isomer.

Studies on the oxidation of substituted benzaldehydes have shown that the rates are highly dependent on the electronic nature of the substituents, with electron-deficient reaction centers being sensitive to these effects. researchgate.net

Steric Effects: Steric hindrance plays a crucial role, especially with ortho substituents. wikipedia.org The presence of a group ortho to the aldehyde, such as the methoxymethoxy group in the parent compound and its 2-alkoxy isomers, can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in This can lead to lower reaction rates compared to isomers where the ortho position is unsubstituted. For example, aldehydes are generally more reactive than ketones due to less steric hindrance. ncert.nic.in This effect is also observed in ortho-substituted benzaldehydes, which can experience steric acceleration in certain oxidation reactions. researchgate.net

The interplay of these effects determines the outcome of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Enantioselective and Diastereoselective Transformations Involving Analogues

Substituted benzaldehydes are valuable substrates in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral product. nih.gov The electronic and steric properties of analogues of this compound can be harnessed to control the stereochemical course of a reaction.

Enantioselective additions to the carbonyl group are a common strategy. For example, the catalytic enantioselective addition of organozirconium reagents to various aromatic aldehydes, including p-bromobenzaldehyde and p-chlorobenzaldehyde, has been shown to produce chiral secondary alcohols with high enantioselectivity (up to 91% ee). mdpi.com The steric and electronic nature of the aldehyde substrate influences both the yield and the degree of enantioselectivity.

Similarly, organocatalysis provides powerful methods for stereoselective transformations. Chiral aminothiourea derivatives have been used to catalyze the enantioselective alkylation of α-branched aldehydes, proceeding through an SN1-type mechanism that involves anion binding to the catalyst. nih.gov The electronic properties of substituents on the benzhydryl electrophile were shown to impact reaction efficiency.

Diastereoselective reactions are also prominent. The rhodium-catalyzed hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones allows for the diastereoselective formation of N-substituted quaternary carbon stereocenters. nih.gov Such methods could be applied to bromo-(methoxymethoxy)benzaldehyde analogues to generate complex molecular architectures with high stereocontrol.

The table below summarizes representative enantioselective reactions applicable to substituted benzaldehydes.

| Reaction Type | Substrate Example | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |

| Alkylzirconium Addition | p-Bromobenzaldehyde | Ti(OⁱPr)₄ / Chiral Diol | Chiral Secondary Alcohol | 91% | mdpi.com |

| α-Alkylation | 2-Arylpropionaldehydes | Primary Aminothiourea | α-Quaternary Aldehyde | High | nih.gov |

| α-Bromination | Various Aldehydes | Jørgensen–Hayashi Catalyst / NBS | Chiral α-Bromoaldehyde | Excellent | acs.org |

| Aldol Reaction | Aldehydes/Ketones | Proline | Chiral β-Hydroxy Carbonyl | High | youtube.com |

These examples underscore the potential of bromo-(methoxymethoxy)benzaldehyde analogues as substrates in sophisticated stereoselective syntheses, where their inherent electronic and steric attributes can be exploited to guide the formation of specific stereoisomers.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 5 Bromo 2 Methoxymethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

In a hypothetical ¹H NMR spectrum of 5-Bromo-2-(methoxymethoxy)benzaldehyde, distinct signals would be expected for the aldehyde proton, the aromatic protons, and the protons of the methoxymethoxy (MOM) group. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the bromo, aldehyde, and methoxymethoxy substituents. The protons of the MOM group would present as two separate signals: a singlet for the methyl (CH₃) protons, expected around δ 3.5 ppm, and a singlet for the methylene (B1212753) (CH₂) protons of the acetal (B89532) linkage, typically found between δ 5.0 and 5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₂O- | 5.0 - 5.5 | Singlet |

The ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The six aromatic carbons would appear between δ 110 and 160 ppm, with their specific shifts determined by the electronic effects of the substituents. The carbon of the methylene group in the MOM ether (-OCH₂O-) is expected around δ 90-95 ppm, while the methoxy (B1213986) carbon (-OCH₃) would resonate at approximately δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-CHO) | 130 - 140 |

| Aromatic (C-H) | 115 - 135 |

| -OCH₂O- | 90 - 95 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, for instance, linking each aromatic proton to its corresponding carbon. The HMBC spectrum would show longer-range correlations (typically over two to three bonds), which would be crucial for confirming the connectivity between the aldehyde group, the aromatic ring, and the methoxymethoxy group.

Infrared (IR) Spectroscopy: Vibrational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde would be prominent, typically appearing in the region of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde group would produce one or two weaker bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ether linkages in the methoxymethoxy group would be expected in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether (MOM) | C-O Stretch | 1000 - 1200 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉BrO₃), which is approximately 244 and 246 g/mol , reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29), and the loss of carbon monoxide (M-28). For this specific molecule, cleavage of the methoxymethoxy group would also be a likely fragmentation pathway.

X-ray Diffraction (XRD): Solid-State Structural Determination and Conformational Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. XRD analysis would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This would allow for an unambiguous confirmation of the connectivity and stereochemistry of the molecule. Furthermore, the crystallographic data would reveal details about the planarity of the benzene ring and the conformation of the aldehyde and methoxymethoxy substituents relative to the ring. Intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the crystal packing could also be identified. To date, no public crystallographic information file (CIF) for this compound appears to be available.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available crystal structure data for the compound This compound . Searches were conducted across major scientific repositories, including the Cambridge Structural Database (CSD), using the compound name, synonyms, and its chemical formula (C9H9BrO3).

The absence of this primary data means that a detailed analysis based on experimental X-ray diffraction studies cannot be provided at this time. Such an analysis is essential for the definitive determination of the crystal structure, the nature of intermolecular interactions, and the specific conformational preferences of the molecule in the solid state.

Therefore, the following sections on Crystal Structure Determination, Analysis of Intermolecular Interactions, and Conformational Preferences in the Solid State cannot be populated with the scientifically accurate and detailed research findings requested. The generation of interactive data tables for crystallographic parameters, intermolecular contacts, and torsional angles is consequently not possible.

Further research involving the synthesis of a single crystal of this compound and subsequent X-ray crystallographic analysis would be required to generate the data necessary to fulfill the requested article outline.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Methoxymethoxy Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. mahendrapublications.com Methods like B3LYP with a substantial basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize molecular geometry and calculate a wide array of electronic properties. researchgate.net

The electronic character of 5-Bromo-2-(methoxymethoxy)benzaldehyde is shaped by the interplay of its functional groups. The methoxymethoxy (MOM) group at the ortho position acts as an electron-donating group through resonance, while the bromine atom at the meta position (relative to the MOM group) and the aldehyde group both act as electron-withdrawing groups.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface is another vital tool, which maps the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. researchgate.net For this molecule, the most negative potential (red regions on an MEP map) is expected around the carbonyl oxygen and the ether oxygens of the MOM group, indicating their role as sites for electrophilic attack. dtic.mil Positive potential (blue regions) would be found on the hydrogens, particularly the aldehydic hydrogen.

| Calculated Property | Representative Value (for 2-Methoxybenzaldehyde analog) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

Two primary rotational dynamics are of interest:

Rotation of the Aldehyde Group: The orientation of the C=O group relative to the aromatic ring is critical. For most ortho-substituted benzaldehydes, steric hindrance between the ortho substituent and the aldehyde group can cause deviation from planarity. However, computational and X-ray studies on molecules like 2-bromo-3,5-dimethoxybenzaldehyde (B1624352) show that the formyl group may only be slightly rotated (e.g., 6°) out of the aromatic plane. researchgate.net The most stable conformation is likely one where the aldehyde group is nearly coplanar with the benzene (B151609) ring to maximize conjugation.

Rotation of the Methoxymethyl (MOM) Group: The conformation of the C(ring)-O-CH₂-O-CH₃ fragment is governed by the anomeric effect. cdnsciencepub.com This stereoelectronic effect describes the thermodynamic preference for specific geometries in acetal (B89532) fragments. nih.gov Studies on dimethoxymethane (B151124) (CH₃-O-CH₂-O-CH₃), the simplest model for the MOM group, show that a gauche conformation around the C-O bonds is preferred over an anti conformation, a phenomenon attributed to stabilizing orbital interactions or dipole-dipole minimization. cdnsciencepub.comnih.gov

A simplified energy landscape would show several local minima corresponding to different rotational isomers. The global minimum energy conformer would represent the most populated state of the molecule in the gas phase.

| Conformer Description | Dihedral Angle (C₂-C₁-C=O) | Dihedral Angle (C₁-O-CH₂-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Planar Aldehyde, Gauche MOM | ~0° (or 180°) | ~60° | 0 (Global Minimum, Hypothetical) |

| Planar Aldehyde, Anti MOM | ~0° (or 180°) | ~180° | Higher |

| Perpendicular Aldehyde | ~90° | Variable | Significantly Higher (Rotational Barrier) |

Prediction of Reactivity and Selectivity

Conceptual DFT provides reactivity indices that predict the most likely sites for chemical reactions. joaquinbarroso.com The Fukui function, f(r), is a key descriptor that measures the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org

The condensed Fukui functions are typically calculated for each atom (k) to predict site selectivity: researchgate.net

fₖ⁺ : Indicates the propensity for nucleophilic attack (where an electron is added). The site with the highest fₖ⁺ value is the most electrophilic.

fₖ⁻ : Indicates the propensity for electrophilic attack (where an electron is removed). The site with the highest fₖ⁻ value is the most nucleophilic.

For this compound, one can predict:

Nucleophilic Attack : The aldehyde carbon is expected to have the largest fₖ⁺ value, confirming it as the primary electrophilic center, susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums).

Electrophilic Attack : The carbonyl oxygen and the two ether oxygens, having high electron density, are predicted to be the most nucleophilic sites (high fₖ⁻), readily interacting with protons or Lewis acids. For electrophilic aromatic substitution, the activating effect of the ortho-MOM group would direct incoming electrophiles to positions 4 and 6. Position 6 is sterically unhindered, making it a likely site for substitution, depending on the reaction conditions.

The local softness, which is related to the Fukui function, can also be used to analyze and quantify this reactivity. nih.gov

| Atom/Site | Predicted Dominant Reactivity | Governing Fukui Index | Rationale |

|---|---|---|---|

| Aldehyde Carbon (C=O) | Electrophilic (attacked by nucleophiles) | High fₖ⁺ | Electron deficiency due to electronegative oxygen. |

| Carbonyl Oxygen (C=O) | Nucleophilic (attacks electrophiles) | High fₖ⁻ | High electron density from lone pairs. |

| Aromatic C4 | Nucleophilic (aromatic substitution) | High fₖ⁻ | Activated by ortho/para-directing MOM group. |

| Aromatic C6 | Nucleophilic (aromatic substitution) | High fₖ⁻ | Activated by ortho/para-directing MOM group, less sterically hindered. |

Molecular Dynamics Simulations

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time at a given temperature. An MD simulation would model the atomic motions of this compound, typically when solvated in a chosen medium.

An MD simulation could be used to explore:

Conformational Dynamics : To observe the flexibility of the molecule, particularly the rotation of the MOM group and any transient out-of-plane movements of the aldehyde group. This would validate the energy landscape predicted by static calculations.

Solvent Structuring : To analyze how solvent molecules (e.g., water, THF) arrange themselves around the solute molecule, particularly around the polar carbonyl and ether groups.

Intermolecular Interactions : In simulations of the condensed phase, MD can reveal preferred packing arrangements and identify persistent intermolecular interactions, such as C-H···O hydrogen bonds, which have been observed in the crystal structures of related molecules. nih.gov

Typical analyses of an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. For a molecule of this size, such simulations can bridge the gap between its static properties and its behavior in a realistic chemical environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Answer : A widely used method involves Suzuki-Miyaura coupling of 2-(methoxymethoxy)benzaldehyde derivatives with brominated reagents under palladium catalysis. Key steps include protecting the aldehyde group during bromination to avoid side reactions. For example, bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C minimizes over-bromination. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) typically yields >80% purity . Optimization of temperature and catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) is critical for reproducibility.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with characteristic peaks for the methoxymethoxy group (δ ~3.4–3.6 ppm for OCH₃ and δ ~5.3 ppm for OCH₂O). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 259.0). For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELXL or OLEX2) resolves bond angles and π–π stacking interactions, as demonstrated in by-product analyses .

Advanced Research Questions

Q. What side reactions occur during oxidation of this compound, and how can they be mitigated?

- Answer : Oxidation with m-chloroperoxybenzoic acid (m-CPBA) often yields dibromodisalicylaldehyde by-products via radical coupling. For instance, 2,8-dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine forms due to competing epoxidation and bromine migration. Mitigation strategies include:

- Lowering reaction temperature (<40°C) to suppress radical pathways.

- Using catalytic tetrabutylammonium iodide (TBAI) to stabilize intermediates.

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) to terminate before by-product dominance .

Q. How can computational modeling predict reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites by mapping electrostatic potential surfaces. The aldehyde carbon (partial charge: +0.35 e) and bromine-adjacent positions are most reactive. Kinetic studies show methoxymethoxy groups reduce steric hindrance, favoring SNAr mechanisms with amines (k ≈ 0.15 M⁻¹s⁻¹ at 25°C). Solvent polarity (e.g., DMF vs. THF) also modulates transition-state stability .

Q. What role does this compound play in synthesizing heterocyclic compounds for medicinal chemistry?

- Answer : It serves as a precursor for indole and pyrazole derivatives via:

- Knorr synthesis : Condensation with hydrazines yields 5-bromo-2-(methoxymethoxy)phenyl-substituted pyrazoles (anti-inflammatory activity, IC₅₀ ~5 µM).

- Vilsmeier-Haack reaction : Formylation at the para-bromo position generates α,β-unsaturated aldehydes for Michael additions.

- Biological relevance : Derivatives show inhibitory effects on COX-2 (selectivity index >10 vs. COX-1) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.